3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate
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Overview
Description
3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate is a chemical compound that features a benzimidazole moiety linked to a propyl chain, which is further attached to a tert-butyl carbonate group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate typically involves the reaction of 3-(1H-Benzimidazol-2-yl)propyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered functional groups .
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Benzimidazol-2-yl)pyridin-2-amine
- 3-(1H-Benzimidazol-2-yl)-4-oxochromen-7-yl acetate
- 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline
- 3-(1H-Benzimidazol-2-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate is unique due to its specific combination of a benzimidazole ring with a propyl chain and a tert-butyl carbonate group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
649721-59-5 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)19-10-6-9-13-16-11-7-4-5-8-12(11)17-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) |
InChI Key |
NNHHELSTGOULKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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